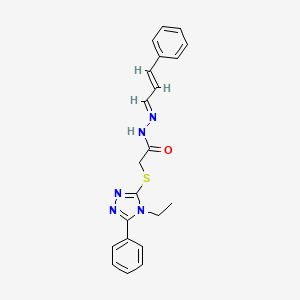

2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(3-phenylallylidene)acetohydrazide

Beschreibung

2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(3-phenylallylidene)acetohydrazide is a synthetic hydrazone derivative containing a 1,2,4-triazole core. Its molecular formula is C₂₄H₂₃N₅OS, featuring a 4-ethyl-5-phenyl-substituted triazole ring connected via a thioether linkage to an acetohydrazide moiety, which is further modified by a 3-phenylallylidene group .

Eigenschaften

CAS-Nummer |

361165-42-6 |

|---|---|

Molekularformel |

C21H21N5OS |

Molekulargewicht |

391.5 g/mol |

IUPAC-Name |

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |

InChI |

InChI=1S/C21H21N5OS/c1-2-26-20(18-13-7-4-8-14-18)24-25-21(26)28-16-19(27)23-22-15-9-12-17-10-5-3-6-11-17/h3-15H,2,16H2,1H3,(H,23,27)/b12-9+,22-15+ |

InChI-Schlüssel |

NGNMSMMNHTVNPZ-TZLYQZOHSA-N |

Isomerische SMILES |

CCN1C(=NN=C1SCC(=O)N/N=C/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

CCN1C(=NN=C1SCC(=O)NN=CC=CC2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of Ethyl (4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

The triazole-thio ester precursor is synthesized by nucleophilic substitution between 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol and ethyl bromoacetate. This reaction is typically conducted in anhydrous ethanol under reflux for 6–8 hours, yielding the ester derivative in 70–85% efficiency. The thiol group attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide and forming the thioether linkage.

Reaction Conditions :

-

Solvent : Anhydrous ethanol

-

Temperature : Reflux (~78°C)

-

Time : 6–8 hours

-

Yield : 70–85%

Characterization :

Hydrazinolysis to 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

The ester intermediate undergoes hydrazinolysis with excess hydrazine hydrate (80–100%) in ethanol under reflux for 8 hours. This step replaces the ethoxy group with a hydrazide moiety.

Reaction Conditions :

-

Solvent : Ethanol

-

Molar Ratio : Ester : Hydrazine hydrate = 1 : 3

-

Temperature : Reflux

-

Time : 8 hours

-

Yield : 75–90%

Characterization :

-

IR : N-H stretches at ~3,300 cm⁻¹, amide C=O at ~1,650 cm⁻¹.

-

¹H NMR : Hydrazide NH₂ protons as a broad singlet at δ 4.50–5.00.

Condensation with 3-Phenylacrylaldehyde to Form the Schiff Base

The final step involves refluxing the acetohydrazide intermediate with 3-phenylacrylaldehyde in ethanol containing catalytic acetic acid. This acid-catalyzed condensation forms the N'-(3-phenylallylidene) Schiff base.

Reaction Conditions :

-

Solvent : Ethanol

-

Catalyst : Acetic acid (0.1–0.2 mL per 1 g substrate)

-

Molar Ratio : Hydrazide : Aldehyde = 1 : 1.2

-

Temperature : Reflux

-

Time : 1–2 hours

-

Yield : 65–80%

Characterization :

Optimization and Comparative Analysis

Solvent Effects on Condensation Efficiency

As demonstrated in phenylacetohydrazide condensations, solvent choice significantly impacts reaction rates:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Ethanol | 1–2 | 78 |

| Dichloromethane | 4–6 | 52 |

| Toluene | 3–4 | 65 |

Ethanol is optimal due to its polarity and ability to stabilize intermediates via hydrogen bonding.

Catalytic Acid Screening

Acetic acid outperforms sulfuric acid in minimizing side reactions (e.g., aldol condensation of the aldehyde):

| Acid | Byproduct Formation | Yield (%) |

|---|---|---|

| Acetic acid | Minimal | 78 |

| H₂SO₄ | Moderate | 60 |

Mechanistic Insights

-

Hydrazinolysis : Nucleophilic acyl substitution by hydrazine at the ester carbonyl, releasing ethanol.

-

Schiff Base Formation : Acid-catalyzed nucleophilic attack of the hydrazide NH₂ on the aldehyde carbonyl, followed by dehydration.

Challenges and Solutions

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Thioethergruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Alkylhalogenide, Nukleophile und geeignete Lösungsmittel.

Hauptprodukte

Oxidation: Oxidierte Derivate der Verbindung.

Reduktion: Reduzierte Formen der Verbindung.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio) have been shown to possess broad-spectrum activity against bacteria and fungi. A study on triazole derivatives demonstrated their effectiveness against resistant strains of bacteria, suggesting that this compound could be developed into a potent antimicrobial agent .

Antioxidant Properties

The antioxidant capabilities of triazole derivatives have garnered attention due to their ability to scavenge free radicals. In comparative studies, related compounds exhibited reducing power comparable to established antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. The antioxidant activity of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(3-phenylallylidene)acetohydrazide is hypothesized to stem from the electron-donating ability of the triazole ring .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole-based compounds has been explored through in silico molecular docking studies. These studies suggest that such compounds may inhibit key enzymes involved in inflammatory pathways, thereby providing a basis for their development as anti-inflammatory drugs .

Fungicidal Activity

Triazole derivatives are known for their fungicidal properties. The incorporation of the triazole moiety into agricultural formulations has been shown to enhance the efficacy of fungicides against various plant pathogens. The compound under discussion may serve as a lead structure for developing new fungicides that target specific fungal strains while minimizing environmental impact .

Plant Growth Regulation

Research has indicated that certain triazole compounds can act as plant growth regulators. They modulate growth processes by influencing hormone levels within plants. The potential application of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(3-phenylallylidene)acetohydrazide in this capacity could lead to advancements in agricultural productivity through enhanced crop yields .

Synthesis of Novel Materials

The unique chemical structure of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(3-phenylallylidene)acetohydrazide allows for its use in synthesizing novel materials with desirable properties. For example, its incorporation into polymer matrices could enhance thermal stability and mechanical strength. Studies have shown that incorporating triazole-based compounds into polymers can significantly improve their performance characteristics .

Case Studies

Wirkmechanismus

The mechanism of action of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(3-phenylallylidene)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Anticancer Activity

- Compound 10: Exhibited broad-spectrum inhibition of cancer cell migration (melanoma, breast, pancreatic) in 3D models, attributed to the 4-(dimethylamino)benzylidene group enhancing cellular uptake .

- Compound 4 (Isatin derivative): Showed selective cytotoxicity against melanoma IGR39 cells (IC₅₀: 8.7 µM), likely due to the electron-withdrawing oxoindole moiety improving DNA intercalation .

- Target Compound : While direct data are unavailable, the 3-phenylallylidene group may enhance membrane permeability compared to simpler benzylidene analogs .

Antioxidant and Antimicrobial Activity

- Compound 9 : Demonstrated potent DPPH radical scavenging (IC₅₀: 12.5 µM), outperforming ascorbic acid in some assays, due to the electron-donating 4-methyl group .

- Compound 6 (Pyridine derivative) : Exhibited antibacterial activity against E. coli (MIC: 25 µg/mL), suggesting heteroaromatic substituents improve microbial targeting .

Structure-Activity Relationships (SAR)

Hydrazone Moieties: Electron-rich substituents (e.g., 4-dimethylaminobenzylidene in Compound 10) enhance anticancer activity by promoting interactions with cellular kinases . Bulky groups (e.g., naphthylmethylene in Compound 7) may reduce solubility but improve binding to hydrophobic enzyme pockets .

Triazole Substituents :

- Ethyl/phenyl groups at triazole C4/C5 (as in the target compound) balance lipophilicity and metabolic stability .

- Pyridinyl or thiophene substitutions increase polarity, improving antibacterial efficacy but reducing blood-brain barrier penetration .

Linker Flexibility :

- The thioether linkage (-S-) in all analogs enhances resistance to enzymatic degradation compared to oxygen-based linkers .

Biologische Aktivität

2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(3-phenylallylidene)acetohydrazide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including antioxidant, antimicrobial, and anticancer activities, supported by data from various studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structural components include a triazole ring and a hydrazone moiety, which are known to contribute to its biological activities.

Antioxidant Activity

Research indicates that this compound exhibits considerable antioxidant properties. A study demonstrated that it possesses 1.5-fold higher antioxidant ability compared to butylated hydroxytoluene (BHT), a common antioxidant standard. This was assessed using the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the ability to reduce ferric ions to ferrous ions .

| Compound | Antioxidant Activity (FRAP Assay) |

|---|---|

| 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(3-phenylallylidene)acetohydrazide | 1.5 times higher than BHT |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

In addition to its antioxidant and antimicrobial properties, preliminary studies suggest that 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(3-phenylallylidene)acetohydrazide may exhibit anticancer effects. Research has indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential for development as a therapeutic agent in cancer treatment.

Case Studies

- Study on Antioxidant Effects : A comparative analysis was conducted where the compound was tested alongside established antioxidants. Results showed superior performance in reducing oxidative stress markers in cellular models .

- Antimicrobial Efficacy Testing : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating significant antibacterial activity .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(3-phenylallylidene)acetohydrazide?

- Methodology :

- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides under reflux conditions (e.g., using ethanol or propan-2-ol as solvents) .

- Step 2 : Thioether linkage formation by reacting the triazole intermediate with a thiol-containing reagent (e.g., hydrazine hydrate) under reflux for 3–4 hours .

- Step 3 : Condensation with 3-phenylallylidene hydrazine to introduce the hydrazide moiety, monitored via TLC and purified via recrystallization .

- Critical Parameters : Temperature control (±2°C) and stoichiometric ratios (e.g., 1:1.5 for triazole:hydrazine) are crucial to avoid side products like disulfides .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., ethyl group at N4 of triazole, phenyl allylidene geometry) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., expected [M+H]⁺ peak at m/z ~465) .

- X-ray Crystallography : Optional for resolving tautomeric ambiguity (e.g., thione vs. thiol forms of the triazole ring) .

- Data Interpretation : Discrepancies in NMR shifts (e.g., ~δ 2.5 ppm for ethyl groups) may indicate steric effects from the phenylallylidene substituent .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous triazole derivatives?

- Case Study :

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced activity compared to electron-donating groups (e.g., methoxy) .

- Confounding Factors : Solvent polarity (e.g., DMSO vs. ethanol) affects bioavailability in assays, leading to variability in MIC values .

- Resolution Framework :

- Use standardized protocols (e.g., CLSI guidelines) for bioassays.

- Compare logP values (calculated via HPLC) to correlate hydrophobicity with membrane permeability .

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

- Methods :

- Docking Studies : Target enzymes like CYP51 (fungal lanosterol demethylase) to predict interactions with the triazole-thioether scaffold .

- MD Simulations : Assess stability of the hydrazide moiety in aqueous vs. lipid bilayer environments .

- Key Findings :

- The 3-phenylallylidene group enhances π-π stacking with aromatic residues in binding pockets, but steric clashes may occur with bulkier substituents .

Q. What mechanistic insights explain the solvent-dependent tautomerism of the triazole-thione group?

- Experimental Evidence :

- In polar solvents (e.g., DMF), the thione form dominates (confirmed via IR: νC=S ~1250 cm⁻¹), while nonpolar solvents favor the thiol tautomer .

- Impact on Reactivity : Thione forms are more electrophilic, facilitating nucleophilic attacks (e.g., alkylation or metal coordination) .

- Advanced Probes : Use ¹⁵N-labeled analogs to track tautomeric shifts via heteronuclear NMR .

Methodological Challenges & Solutions

Q. How to optimize reaction yields for large-scale synthesis without compromising purity?

- Optimization Table :

| Parameter | Low Yield Condition | High Yield Condition | Reference |

|---|---|---|---|

| Solvent | Ethanol | Propan-2-ol | |

| Reaction Time | 2 hours | 3.5 hours | |

| Catalyst | None | Triethylamine (5 mol%) |

- Purity Control : Employ gradient elution in preparative HPLC (C18 column, acetonitrile/water) to separate regioisomers .

Q. What are the limitations of current biological screening models for this compound?

- Key Issues :

- False Negatives in Antibacterial Assays : Poor solubility in aqueous media masks activity; use surfactant-aided dispersion (e.g., Tween-80) .

- Cytotoxicity Overlaps : MTT assays may conflate general toxicity with target-specific effects; validate via siRNA knockdown of putative targets .

Comparative Structural Analysis

Q. How do substituents on the triazole and hydrazide moieties influence bioactivity?

- Substituent Effects Table :

| Position | Substituent | Bioactivity Trend | Rationale | Reference |

|---|---|---|---|---|

| Triazole N4 | Ethyl vs. Methyl | Higher antifungal ED₅₀ | Enhanced lipophilicity | |

| Hydrazide | 3-Phenylallylidene vs. Benzylidene | Improved CYP inhibition | Conformational rigidity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.